N-Nitrososarcosine is a pale yellow, crystalline solid nitrosamine that decomposes when exposed to light and emits toxic fumes of nitrogen oxides when heated to decomposition. N-Nitrososarcosine is used in laboratory research to induce tumors in experimental animals. This substance may be formed during the cooking of foods that contain sodium nitrite as a preservative, including meat, fish and cheese. Exposure to N-Nitrososarcosine irritates the skin and eyes. This substance is reasonably anticipated to be a human carcinogen. (NCI05)
N-Nitrososarcosine can cause cancer according to an independent committee of scientific and health experts.
N-Nitrososarcosine
CAS No.: 13256-22-9
Cat. No.: VC20758558
Molecular Formula: C3H6N2O3
Molecular Weight: 118.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13256-22-9 |
---|---|
Molecular Formula | C3H6N2O3 |
Molecular Weight | 118.09 g/mol |
IUPAC Name | 2-[methyl(nitroso)amino]acetic acid |
Standard InChI | InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) |
Standard InChI Key | HJMPSKKJHVWPBK-UHFFFAOYSA-N |
SMILES | CN(CC(=O)O)N=O |
Canonical SMILES | CN(CC(=O)O)N=O |
Colorform | Pale-yellow crystals |
Melting Point | 66-67 °C |
What is N-Nitrososarcosine?
N-Nitrososarcosine (NSAR) is a nitrosamine, a type of organic compound produced by industrial processes . More formally known as N-nitrosamines, these compounds feature a nitroso group (NO+) bonded to a deprotonated amine . N-Nitrososarcosine has the molecular formula C3H6N2O3 and a molecular weight of 118.09 .
Production and Synthesis
Nitrosamines, including N-Nitrososarcosine, are generally produced through the reaction of nitrous acid (HNO2) and secondary amines . The nitrous acid typically comes from the protonation of a nitrite . The reaction is as follows :
Carcinogenicity
N-Nitrososarcosine is classified as a carcinogen . The International Agency for Research on Cancer (IARC) has classified N-Nitrososarcosine in Group 2B, indicating that it is possibly carcinogenic to humans . This classification is based on sufficient evidence of carcinogenicity in experimental animals . Nitrosamines, in general, are not directly carcinogenic but require metabolic activation to be converted into alkylating agents, which can then modify DNA bases and induce mutations .
Safety Information
N-Nitrososarcosine is a confirmed carcinogen with experimental tumorigenic data . It is mildly toxic by ingestion . When heated to decomposition, it emits toxic fumes of NOx .
Occurrence and Exposure
Exposure to N-nitroso compounds, including N-Nitrososarcosine, has been linked to an increased risk of gastric cancer . Studies suggest a positive association between nitrite and nitrosamine intake and gastric cancer . N-nitroso compounds may influence the risk of esophageal squamous cell carcinoma (ESCC) in men .
Applications
N-Nitrososarcosine is primarily known as a carcinogenic compound and is used in research to study the effects of carcinogens . Studies have examined the levels of N-nitrosamines in relation to gastric cancer and other health risks .
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